molecular formula C19H24N6O2 B12185775 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12185775
M. Wt: 368.4 g/mol
InChI Key: IQIVQNXUQJDWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features an indole moiety, a tetrazole ring, and a cyclohexane carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the methoxy group and the ethyl linker.

The tetrazole ring can be introduced through a cycloaddition reaction involving an azide and a nitrile . The final step involves coupling the indole derivative with the tetrazole and cyclohexanecarboxamide moieties under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the cycloaddition reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by using reagents like bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indoxyl derivatives, while reduction of a nitro group can yield an amine.

Scientific Research Applications

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, such as serotonin receptors, and modulate their activity . The tetrazole ring can also interact with enzymes and proteins, potentially inhibiting their function. These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the combination of its indole, tetrazole, and cyclohexanecarboxamide moieties. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities.

Properties

Molecular Formula

C19H24N6O2

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C19H24N6O2/c1-27-17-7-5-6-16-15(17)8-12-24(16)13-11-20-18(26)19(9-3-2-4-10-19)25-14-21-22-23-25/h5-8,12,14H,2-4,9-11,13H2,1H3,(H,20,26)

InChI Key

IQIVQNXUQJDWNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)C3(CCCCC3)N4C=NN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.